2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 3-Ethyl group: A small alkyl substituent at position 3 of the pyrimidoindole scaffold.
- 4-Oxo moiety: A ketone group at position 4, critical for hydrogen bonding in biological targets.
- Sulfanyl linker: A sulfur atom bridging the core to the acetamide side chain.
- N-methyl-N-phenylacetamide: A tertiary amide with methyl and phenyl groups, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-25-20(27)19-18(15-11-7-8-12-16(15)22-19)23-21(25)28-13-17(26)24(2)14-9-5-4-6-10-14/h4-12,22H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLWGOLNPIFQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole and N-methyl-N-phenylacetamide, in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s biological activity makes it a candidate for studies in biochemistry and molecular biology. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy as an anticancer, antiviral, or antimicrobial agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Sulfur Oxidation State
- Sulfonyl (SO₂) vs. Incomplete oxidation during synthesis (e.g., ) highlights challenges in controlling sulfur oxidation states . The sulfanyl group in the target compound may enhance metabolic stability over sulfonyl/sulfinyl derivatives .
Substituents on the Pyrimidoindole Core
- 3-Ethyl vs.
- 8-Furan Substitution: The 8-(furan-2-yl) analog (2B182C, ) demonstrated 10-fold higher TLR4 activation in human and mouse cells compared to non-substituted derivatives. The absence of this group in the target compound suggests lower potency .
Acetamide Side Chain Variations
Electronic and Solubility Profiles
- Electron-Withdrawing Groups :
- Polar Groups: Hydroxyureido derivatives () show improved solubility but reduced membrane permeability compared to the target compound’s non-polar acetamide .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidoindole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions including the formation of the pyrimidoindole core and subsequent functional group modifications.
Synthetic Overview:
- Formation of the Pyrimidine Core : Cyclization of precursor molecules under acidic or basic conditions.
- Introduction of Ethyl and Oxo Groups : Achieved through alkylation reactions using ethyl halides.
- Attachment of Sulfanyl Group : Reaction with thiol reagents.
- Acetamide Formation : Acetylation using acetyl chloride or acetic anhydride.
The detailed synthetic routes can be found in various chemical databases .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising results in inhibiting their growth .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective inhibition |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | Effective inhibition |
| Aspergillus niger | Antifungal activity |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit essential enzymes or disrupt cellular processes, leading to cell death or growth inhibition .
Case Studies
- Antibacterial Activity Study : A study conducted on various derivatives of pyrimidoindoles demonstrated that modifications at the sulfanyl and acetamide positions significantly enhanced antibacterial potency against E. coli and S. aureus. The study highlighted the importance of structural diversity in optimizing antimicrobial efficacy .
- Antifungal Activity Evaluation : Another investigation focused on the antifungal properties of related compounds against Candida albicans and Aspergillus niger. Results indicated that certain structural modifications led to increased antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
